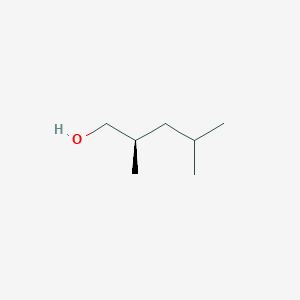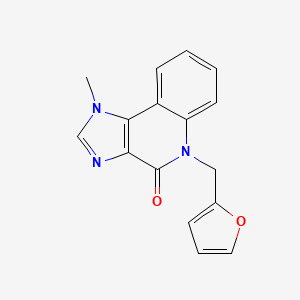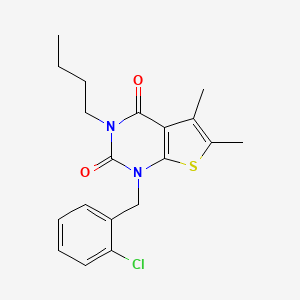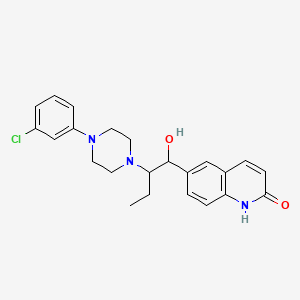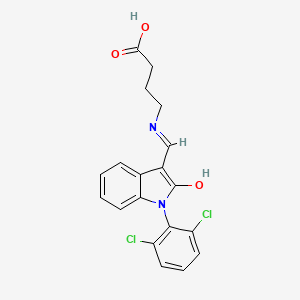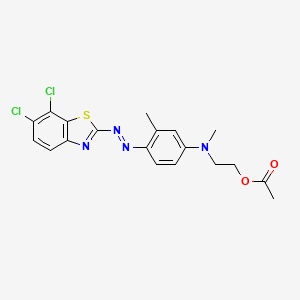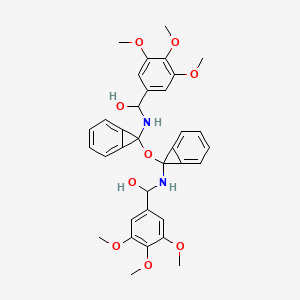
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- typically involves multi-step organic synthesis techniques
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow reactors to ensure efficient production. The reaction conditions would need to be optimized for temperature, pressure, and the use of catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or neurological disorders.
Materials Science: The unique structural properties of this compound may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: Researchers may study the interactions of this compound with biological molecules to understand its mechanism of action and potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- include other heterocyclic compounds with indole or pyrido ring structures, such as:
- 1H-Indole-3-carboxylic acid
- 2-Methyl-1H-pyrido(3,4-b)indole
- 4-Morpholinyl-1H-indole
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-morpholinyl)propyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
184691-46-1 |
|---|---|
Fórmula molecular |
C19H23N3O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
9-methyl-2-(3-morpholin-4-ylpropyl)-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C19H23N3O3/c1-20-16-6-3-2-5-14(16)15-13-17(23)22(19(24)18(15)20)8-4-7-21-9-11-25-12-10-21/h2-3,5-6H,4,7-13H2,1H3 |
Clave InChI |
UXCOIFBRYSUXIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



